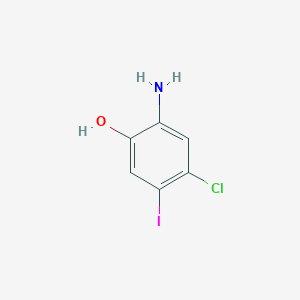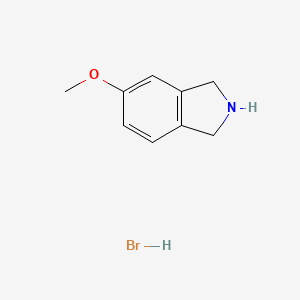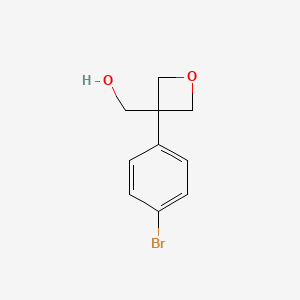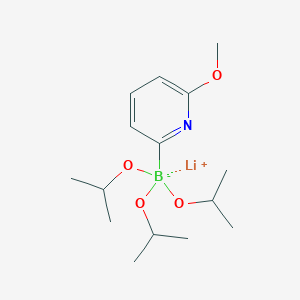
Lithium triisopropyl 2-(6-methoxypyridyl)borate
Vue d'ensemble
Description
Lithium triisopropyl 2-(6-methoxypyridyl)borate is a chemical compound with the molecular formula C15H27BLiNO4 . It has a molecular weight of 303.13 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)14-9-8-10-15(17-14)18-7;/h8-13H,1-7H3;/q-1;+1 . This code provides a specific textual representation of the molecule’s structure. Chemical Reactions Analysis
This compound has been reported to be used in Suzuki–Miyaura coupling reactions . This involves a one-pot lithiation, borylation, and subsequent Suzuki–Miyaura coupling of various heterocycles with aryl halides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.14 g/mol . It’s recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique
1. Application in Suzuki-Miyaura Coupling Reactions
Lithium triisopropyl borates, including derivatives like lithium triisopropyl 2-(6-methoxypyridyl)borate, are used in Suzuki-Miyaura coupling reactions. This process involves the coupling of various heterocycles with aryl halides, where these borate species demonstrate notable stability and can be conveniently stored at room temperature. Such reactions are critical in organic synthesis, allowing for the creation of a wide range of complex molecules (Oberli & Buchwald, 2012).
2. Role in Alkynyl Coupling Reactions
Lithium alkynyl(triisopropoxy)borates, closely related to this compound, are used for coupling reactions with aryl halides. These reactions, facilitated by palladium catalysts, yield cross-coupling products efficiently. This methodology has found practical applications, such as in the synthesis of the antifungal medication, terbinafine (Oh & Jung, 2000).
3. Enhancement of Lithium-Ion Battery Performance
Compounds like tris(trimethylsilyl)borate, which shares functional similarities with lithium triisopropyl borates, are used as electrolyte additives in lithium-ion batteries. These additives improve the interfacial stability of high-voltage lithium-rich oxide cathodes, enhancing the cyclic performance and capacity retention of the batteries (Li et al., 2015).
4. Application in Cross-Coupling Reactions
Synthesis and application of lithium 2-pyridyltriolborate, a compound structurally related to this compound, involves its use in cross-coupling reactions with aryl halides. These processes are important for constructing heteroaromatic biaryls, which are valuable in various chemical syntheses (Yamamoto et al., 2012).
5. Improvement of Electrochemical Stability
Triisopropyl borate, a related compound, is introduced as an electrolyte additive to enhance the cycled stability of lithium nickel cobalt manganese oxide cathodes. Its application shows promising results in inhibiting the decomposition of carbonate electrolyte solvents and improving the electrochemical stability of cathodes (Zhaoming et al., 2019).
6. Use in Lithium Battery Electrolytes
Compounds like tris[2H-hexafluoroisopropyl) borate, which have a functional resemblance to lithium triisopropyl borates, are studied as additives in lithium battery electrolytes. These additives have shown to enhance conductivity and provide electrochemical stability, which is crucial for the performance and longevity of lithium batteries (Sun et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
lithium;(6-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)14-9-8-10-15(17-14)18-7;/h8-13H,1-7H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIYLTPAFTWKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)OC)(OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682083 | |
| Record name | Lithium (6-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048030-47-2 | |
| Record name | Lithium (6-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



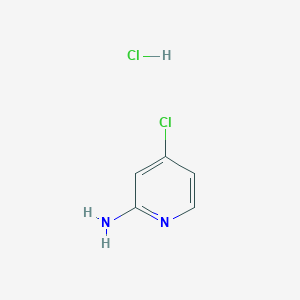

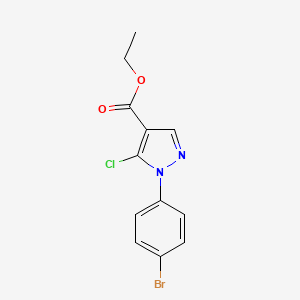
![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride](/img/structure/B1501545.png)
![(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1501555.png)
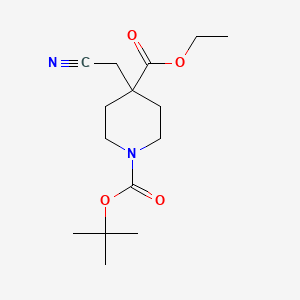
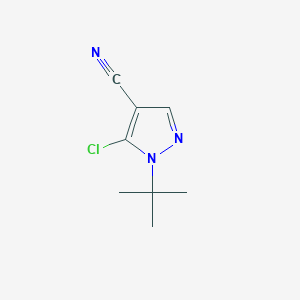
![di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate](/img/structure/B1501566.png)
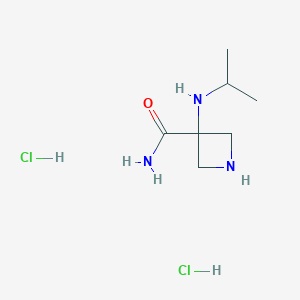
![3,4-Dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1501569.png)
